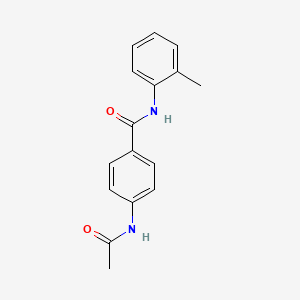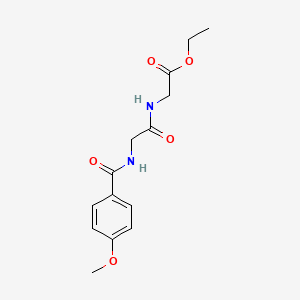![molecular formula C12H14F6N4O4 B5522931 ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)
ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves several steps, starting from basic pyrimidinyl precursors. For example, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been synthesized and tested for various activities, demonstrating the complex nature of synthesis involved in compounds with similar backbones (Palanki et al., 2002).
Applications De Recherche Scientifique
Synthesis of Potential Anticancer Agents
Researchers have explored the synthesis of compounds related to ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate for their potential as anticancer agents. One study involved the hydrolysis and subsequent reactions of a chloro group-containing carbamate to produce a series of compounds. These compounds were tested for their effects on the proliferation of cultured cells and survival rates in mice bearing leukemia, demonstrating the potential for anticancer applications (Temple et al., 1983).
Alterations for Antimitotic Activity
Further research into the modifications of carbamate groups in certain ethyl carbamate derivatives has revealed the importance of structural changes for enhancing antimitotic activity. Alterations at specific positions of the molecule significantly impacted its cytotoxicity and ability to inhibit mitosis in leukemia cells, suggesting a tailored approach could optimize therapeutic outcomes (Temple et al., 1991).
New Heterocyclic Systems
The chemical versatility of ethyl carbamate derivatives has facilitated the synthesis of new heterocyclic systems. For instance, reactions with alkyl mono- and di-halides have led to the creation of compounds containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These synthetic pathways open avenues for developing novel molecules with potential biological activities (Sirakanyan et al., 2015).
Phosphine-Catalyzed Annulations
An innovative approach to synthesizing highly functionalized tetrahydropyridines involves phosphine-catalyzed [4 + 2] annulations. This method leverages ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, yielding tetrahydro-pyridine-3-carboxylates. Such chemical strategies demonstrate the utility of ethyl carbamate derivatives in facilitating complex organic reactions (Zhu et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F6N4O4/c1-4-26-9(23)22-10(11(13,14)15,12(16,17)18)21-8-19-6(24-2)5-7(20-8)25-3/h5H,4H2,1-3H3,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJPOXOAJGRKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC(=CC(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)
![N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5522870.png)
![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522876.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5522879.png)
![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)
![[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)ethyl]amine dihydrochloride](/img/structure/B5522891.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5522901.png)
![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)
